molecular formula C9H8N2O4 B2971257 4-(4-Nitrophenoxy)azetidin-2-one CAS No. 31898-87-0

4-(4-Nitrophenoxy)azetidin-2-one

Cat. No. B2971257
CAS RN: 31898-87-0
M. Wt: 208.173
InChI Key: FZKCDUYSEXXUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Nitrophenoxy)azetidin-2-one”, commonly known as 4NPAO, is a synthetic organic compound . It belongs to the class of azetidinones. The IUPAC name for this compound is 4-(4-nitrophenoxy)-2-azetidinone .


Molecular Structure Analysis

The molecular formula of 4-(4-Nitrophenoxy)azetidin-2-one is C9H8N2O4 . The InChI code for this compound is 1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) .


Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Nitrophenoxy)azetidin-2-one is 208.17 . It is a powder at room temperature . The melting point ranges from 124 to 127 degrees Celsius .

Scientific Research Applications

Novel p-Nitrophenol Degradation Gene Cluster

A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), an environmental contaminant used in medicines and pesticides manufacturing. The genes encoded enzymes that converted 4-NP to hydroxyquinol, highlighting a microbial pathway for detoxifying nitrophenolic compounds in the environment. This discovery paves the way for bioremediation strategies targeting nitrophenolic pollutants (Kitagawa, Kimura, & Kamagata, 2004).

Tubulin-Targeting Antitumor Agents

Research into 3-Phenoxy-1,4-diarylazetidin-2-ones has led to the development of compounds with potent antiproliferative effects against breast cancer cells. These compounds, through their action on tubulin polymerization and microtubular structure, demonstrate significant potential as antitumor agents, indicating the therapeutic applications of azetidin-2-one derivatives in cancer treatment (Greene et al., 2016).

Gastrodin Production via Microbial Synthesis

A study on the microbial synthesis of Gastrodin , a key ingredient of Gastrodia elata used for its neuroprotective properties, employed an artificial pathway in Escherichia coli. This innovative approach to producing gastrodin through biotechnological means offers a sustainable alternative to plant extraction and chemical synthesis, with implications for large-scale production of pharmaceutical compounds (Bai et al., 2016).

Novel Azetidinone Derivatives with Aryl Sulfonyloxy Group

Research on azetidinone derivatives containing aryl sulfonyloxy group focuses on their synthesis and potential applications. These derivatives show promise for developing new chemical entities with varied biological activities, underscoring the versatility of azetidin-2-one as a scaffold in medicinal chemistry (Patel & Desai, 2004).

Mitochondrial Uncoupler Binding Sites

A study explored the binding sites of mitochondrial uncouplers using 2-Azido-4-nitrophenol (NPA) , providing insights into the mechanisms of oxidative phosphorylation and its uncoupling. This research has implications for understanding mitochondrial function and the development of therapeutic agents targeting mitochondrial diseases (Hanstein & Hatefi, 1974).

properties

IUPAC Name

4-(4-nitrophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKCDUYSEXXUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)azetidin-2-one

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